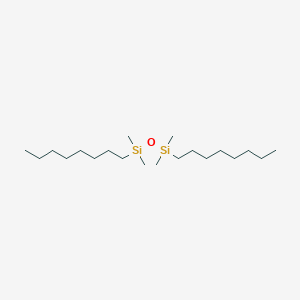

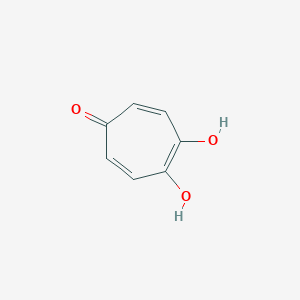

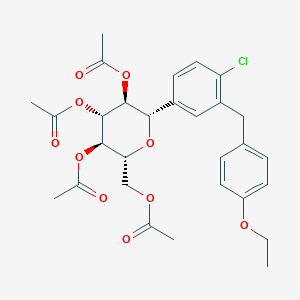

![molecular formula C7H4BrFO2 B104280 5-Bromo-6-fluorobenzo[d][1,3]dioxole CAS No. 94670-75-4](/img/structure/B104280.png)

5-Bromo-6-fluorobenzo[d][1,3]dioxole

説明

The compound "5-Bromo-6-fluorobenzo[d][1,3]dioxole" is a halogenated aromatic compound that contains both bromine and fluorine atoms attached to a benzo[d][1,3]dioxole ring system. This structure is related to various compounds that have been synthesized and characterized in the literature, which often exhibit interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of halogenated benzo[d][1,3]dioxole derivatives can be complex, involving multiple steps and various reagents. For instance, the preparation of phthalocyanines with benzylchalcogeno substituents from dibromo diethylbenzo trichalcogenoles involves treating tetrabromo diethylbenzene with elemental sulfur or selenium, followed by several substitution reactions and treatment with lithium to produce the final phthalocyanine derivatives . Although the specific synthesis of "5-Bromo-6-fluorobenzo[d][1,3]dioxole" is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is often confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For example, the structures of benzylchalcogeno substituted phthalocyanines were determined using NMR spectroscopy and X-ray crystallography . Similarly, the structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole was characterized using X-ray single-crystal analysis and compared with theoretical calculations . These methods could be used to analyze the molecular structure of "5-Bromo-6-fluorobenzo[d][1,3]dioxole".

Chemical Reactions Analysis

The reactivity of halogenated benzo[d][1,3]dioxoles can be influenced by the presence of halogen substituents, which can participate in various chemical reactions. For instance, tribromo and dibromo fluorobenzo dioxaphospholes react with arylacetylenes to form heterocycles with halogenated benzo fragments . The presence of bromine and fluorine in "5-Bromo-6-fluorobenzo[d][1,3]dioxole" suggests that it may undergo similar reactions with nucleophiles or electrophiles, leading to a range of potential derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds can be quite diverse. For example, the UV-vis spectra of benzylchalcogeno substituted phthalocyanines show Q-band absorptions, and their electrochemical properties were studied using cyclic voltammetry . Theoretical calculations, such as density functional theory (DFT), can predict properties like molecular electrostatic potential, natural bond orbital analysis, and nonlinear optical effects . These techniques could be applied to "5-Bromo-6-fluorobenzo[d][1,3]dioxole" to predict its physical and chemical properties, which are important for understanding its behavior in various environments and potential applications.

科学的研究の応用

Environmental Persistence and Toxicity

Research on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) provides insight into the environmental behavior and potential toxicological effects of brominated compounds, including those structurally related to 5-Bromo-6-fluorobenzo[d][1,3]dioxole. Studies indicate that brominated compounds exhibit similar toxicity profiles to their chlorinated counterparts, raising concerns about their environmental persistence and impact on human and wildlife health due to their use in flame retardants (Birnbaum et al., 2003). Further research is needed to fully understand the exposure and risk potential of these chemicals, as current data is limited.

Formation and Environmental Distribution

The formation and distribution of PBDD/Fs, including those potentially related to 5-Bromo-6-fluorobenzo[d][1,3]dioxole, in the environment have been extensively studied. These compounds can arise as unintended byproducts in the production or combustion of brominated flame retardants. The environmental spread of PBDD/Fs is a growing concern, highlighting the need for monitoring and regulating their presence in indoor and outdoor environments to prevent human and ecological exposure (Hsu et al., 2018).

Analytical and Synthetic Applications

In the realm of analytical chemistry and materials science, compounds like 5-Bromo-6-fluorobenzo[d][1,3]dioxole are valuable for their potential roles in synthesis and characterization of new materials. For instance, research on methods for synthesizing fluorinated biphenyl compounds offers insight into the development of novel pharmaceuticals and materials with specific electronic or optical properties. These methodologies highlight the versatility and importance of bromo-fluorinated compounds in scientific research and industrial applications (Qiu et al., 2009).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-bromo-6-fluoro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBULQVCBPPQPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC(=C(C=C2O1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-fluorobenzo[d][1,3]dioxole | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

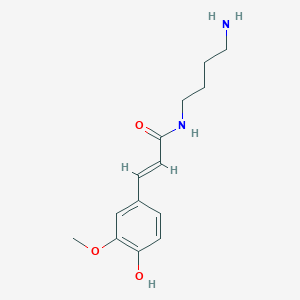

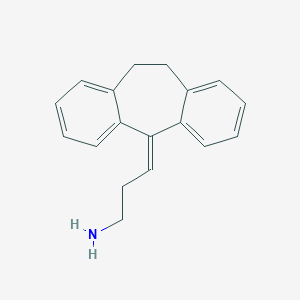

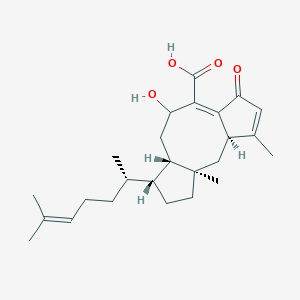

![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B104202.png)

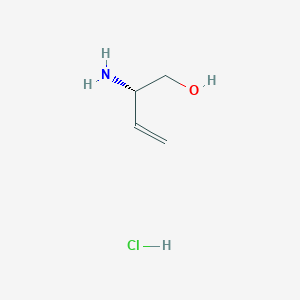

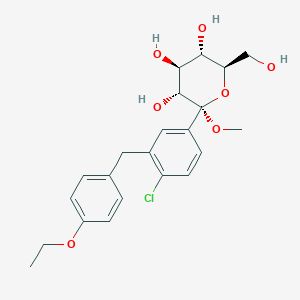

![2-Methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B104205.png)